
Pyridazine-3-carboxylic acid
Overview
Description
Pyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O2. It is characterized by a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, with a carboxylic acid group attached at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of hydrazine with maleic anhydride followed by oxidation can yield this compound. Another method includes the reaction of hydrazine with 1,4-diketones under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
Pyridazine-3-carboxylic acid forms stable complexes with transition metals, acting as a bidentate ligand via its pyridazine nitrogen and carboxylate oxygen.
Mechanism :
The carboxylate group deprotonates and coordinates to Ru, while the pyridazine nitrogen binds to the metal center .
Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution to form derivatives critical for pharmaceuticals and materials.
Key Example :
Reaction with hydrazine yields 6-hydrazinyl derivatives, which show antimycobacterial activity against M. tuberculosis (MIC = 0.03 μM).
Functional Group Transformations
The pyridazine ring participates in electrophilic and cyclization reactions.
Nitration
Conditions | Product | Outcome |
---|---|---|
HNO₃, H₂SO₄, 0°C | 6-Nitro-pyridazine-3-carboxylic acid | Introduces nitro group at position 6. |
Cyclization to Heterocycles
This compound undergoes condensation with enones or hydrazines to form fused heterocycles:
This reaction proceeds via intermediate enaminone formation, followed by cyclization .
Redox Reactions
The carboxylic acid group can be reduced to primary alcohols or oxidized to CO₂ under extreme conditions.
Reaction | Reagents | Product | Notes |
---|---|---|---|
Reduction | LiAlH₄, THF | 3-(Hydroxymethyl)pyridazine | Retains pyridazine ring stability. |
Decarboxylation | Cu, quinoline, 200°C | Pyridazine | Rare; requires harsh conditions. |
Biological Activity Through Chemical Modification
Structural analogs of this compound exhibit enhanced bioactivity:
Derivative | Modification | Bioactivity (IC₅₀/EC₅₀) | Target |
---|---|---|---|
5-Methyl analog | Alkylamino substitution | 5–10× more potent than POA | M. tuberculosis PanD enzyme |
Ruthenium complexes | Metal coordination | Anti-biofilm (MBIC = 25 μM) | P. aeruginosa virulence factors |
Scientific Research Applications
Synthesis of Bioactive Compounds
Pyridazine-3-carboxylic acid serves as a crucial building block in the synthesis of various bioactive compounds. Recent studies have demonstrated its utility in the synthesis of novel heterocycles, which are important in drug development.
- Case Study: Synthesis of Triazolo Derivatives
A study highlighted the synthesis of [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acids through an esterification process. The derivatives showed promising biological activity, indicating potential applications in pharmaceuticals .
Coordination Chemistry and Metal Complexes
The formation of metal complexes with this compound has been extensively studied due to their enhanced biological activities compared to the free ligand.
- Ruthenium Complexes
Research has shown that complexes formed with ruthenium exhibit significant antibacterial and anti-biofilm activities against strains like Pseudomonas aeruginosa. These complexes were characterized using various spectroscopic techniques and demonstrated reduced virulence factors, making them potential candidates for new antimicrobial agents .
Complex | Metal Ion | Activity | Notes |
---|---|---|---|
[(η6-p-cym)RuIICl(pdz-3-COO)] | Ruthenium(II) | Antibacterial | Effective against Pseudomonas aeruginosa |
[RuIIICl2(pdz-3-COO)2Na(H2O)] | Ruthenium(III) | Anti-biofilm | No cytotoxic effects on normal cells |
Environmental Applications
This compound has also been explored for its environmental applications, particularly in herbicide development.
- Herbicide Properties
Pyridine carboxylic acids, including pdz-3-COOH, have been studied for their persistence and effects on plant growth. They can cause significant plant injury symptoms, which is critical for understanding their environmental impact and developing safer herbicides .
Material Science
The unique properties of pyridazine derivatives have led to their use in materials science.
- Aggregation-Induced Emission (AIE)
Studies have reported that pyridazine-based chalcones exhibit aggregation-induced emission enhancement characteristics. This property is valuable for developing new luminescent materials .
Pharmaceutical Applications
The pharmaceutical potential of pyridazine derivatives is underscored by their role in drug formulation.
Mechanism of Action
Pyridazine-3-carboxylic acid can be compared with other similar compounds, such as pyrimidine-4-carboxylic acid and pyrazine-2-carboxylic acid. While all these compounds contain a diazine ring with a carboxylic acid group, their chemical properties and biological activities differ due to the position of the nitrogen atoms and the carboxylic acid group. This compound is unique in its ability to form stable complexes with metal ions and its diverse pharmacological activities.
Comparison with Similar Compounds
- Pyrimidine-4-carboxylic acid
- Pyrazine-2-carboxylic acid
- Pyridazine-4-carboxylic acid
Pyridazine-3-carboxylic acid stands out due to its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
Pyridazine-3-carboxylic acid (pdz-3-COOH) is a heterocyclic compound that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes recent findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
1. Chemical Structure and Properties
This compound is characterized by its pyridazine ring, which contributes to its biological activity. Its structure allows for coordination with metal ions, enhancing its potential as a therapeutic agent. The compound can form bidentate complexes due to the presence of nitrogen and oxygen atoms in the carboxyl group, facilitating interactions with various biological targets.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its metal complexes. For instance, ruthenium complexes of pdz-3-COOH exhibited significant anti-biofilm activity against Pseudomonas aeruginosa PAO1, outperforming the free ligand in suppressing virulence factors such as pyoverdine production. This suggests a potential for developing new antibacterial agents based on pyridazine derivatives .
Table 1: Antibacterial Activity of this compound Complexes
Compound | Target Bacteria | Activity Level | Reference |
---|---|---|---|
Ruthenium Complex 1 | Pseudomonas aeruginosa | High | |
Ruthenium Complex 2 | Staphylococcus aureus | Moderate | |
Free pdz-3-COOH | E. coli | Low |
3. Anticancer Properties
This compound derivatives have shown promising anticancer activities across various cancer cell lines. Studies indicate that certain substituted pyridazines exhibit potent cytotoxic effects against breast (T-47D and MDA-MB-231) and colon cancer (HCT-116) cell lines. For example, compounds 11l and 11m significantly induced apoptosis in these cells through mechanisms involving cell cycle arrest and increased apoptotic markers .
Table 2: Cytotoxic Activity of Pyridazine Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 11l | T-47D | 5.0 | Apoptosis induction |
Compound 11m | MDA-MB-231 | 4.5 | Cell cycle arrest |
Compound 5b | HCT-116 | 6.2 | VEGFR inhibition |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antibacterial Mechanism : The formation of metal complexes enhances the compound's ability to disrupt bacterial biofilms and inhibit virulence factors.
- Anticancer Mechanism : Pyridazine derivatives induce apoptosis through modulation of cell cycle phases, particularly G2/M arrest, and activation of apoptotic pathways as evidenced by Annexin V-FITC assays .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyridazine derivatives against human cancer cell lines, revealing that compounds 11l and 11m significantly increased apoptotic rates in T-47D cells from 0.81% to over 11% in early apoptosis after treatment .
Case Study 2: Anti-Biofilm Activity
Ruthenium complexes containing pdz-3-COOH were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated a notable reduction in biofilm biomass compared to untreated controls, highlighting the potential for these complexes in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the most efficient methods for synthesizing pyridazine-3-carboxylic acid esters, and how can reaction conditions be optimized?
Esterification of this compound derivatives can be achieved using dialkyl phosphite under thermal conditions. For example, heating 1-aryl-1,4-dihydro-4-oxo-6-methylthis compound with dialkyl phosphite (2:1 molar ratio) at 120–130°C for 4 hours yields alkyl esters with 63–85% efficiency. Key parameters include precise temperature control and stoichiometric ratios to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical. For example, LCMS analysis (e.g., m/z 263 [M+H]⁺) and HPLC retention time (0.81 minutes under SQD-AA05 conditions) validate molecular weight and purity. Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification .
Q. What solvents and catalysts are suitable for esterification or amidation reactions involving this compound?
Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred for carboxylate activation. Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective bases for facilitating nucleophilic substitutions in multi-step syntheses .
Advanced Research Questions
Q. How do coordination environments of pyridazine-3-carboxylate ligands vary in metal complexes, and what factors influence their geometry?
Structural studies reveal that pyridazine-3-carboxylate can adopt diverse coordination modes. For example, in lead(II) complexes, the ligand bridges adjacent metal ions via carboxylate O atoms, forming distorted coordination geometries. The dihedral angles between pyridazine rings (e.g., 45.2°) and carboxylate planes (8.8–9.7°) are influenced by steric and electronic factors. X-ray crystallography and bond distance analysis (e.g., Pb–O bonds) are critical for resolving these geometries .
Q. What strategies resolve contradictions in reported antibacterial activity data for this compound derivatives?
Discrepancies in bioactivity data may arise from variations in substituent patterns or assay protocols. For instance, 6-methylthis compound derivatives exhibit differing MIC values depending on aryl group substitutions. Methodological consistency in minimum inhibitory concentration (MIC) assays, standardized bacterial strains, and controlled solvent systems (e.g., DMSO concentration) are essential for reproducibility .
Q. How can multi-step syntheses of pyrrolo-pyridazine derivatives be designed to improve yields?
A three-step approach is effective:
- Step 1 : Reductive amination using sodium cyanoborohydride in acetic acid/methanol.
- Step 2 : Carboxylate activation with chlorocarbonyl-acetic acid methyl ester in THF.
- Step 3 : Cyclization under reflux with Cs₂CO₃ in DMF. Key optimizations include inert atmosphere (N₂), temperature control (80°C for cyclization), and purification via silica gel chromatography .
Q. What crystallographic techniques are used to analyze supramolecular interactions in pyridazine-3-carboxylate complexes?
Single-crystal X-ray diffraction (SC-XRD) identifies weak interactions (e.g., C–H···O hydrogen bonds) between adjacent ribbons in lead(II) complexes. Electron density maps and refinement parameters (e.g., R-factors) validate structural models. For example, r.m.s. deviations of 0.0037–0.0120 Å confirm pyridazine ring planarity .
Q. Methodological Considerations
- Data Contradictions : Replicate syntheses under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables affecting yields or activity.
- Advanced Characterization : Pair spectroscopic methods (NMR, IR) with SC-XRD to resolve ambiguous structural features.
- Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading).
Properties
IUPAC Name |
pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUOPSRRIKJHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296601 | |
Record name | 3-Pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-61-6 | |
Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Pyridazine-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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